Methylboronic acid

Catalog No.
S534615
CAS No.
116234-45-8
M.F
C17H18N4O
M. Wt
294.36
Availability
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Methylboronic acid

Methylboronic acid (CAS 116234-45-8) is a high-atom-economy methylating agent for Suzuki couplings and a selective derivatization reagent for cis-diol GC-MS analysis.

  • Replaces toxic organotin; non-fluorinated, prevents reactor corrosion.
  • Forms volatile cyclic boronates with carbohydrates for superior signal clarity.
  • Low MW (59.86) reduces required reagent mass vs. MeBpin or MeBF3K.

CAS Number

116234-45-8

Product Name

Methylboronic acid

IUPAC Name

1-(4-Azido-phenyl)-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-8-ol

Molecular Formula

C17H18N4O

Molecular Weight

294.36

InChI

InChI=1S/C17H18N4O/c1-21-9-8-13-4-7-15(22)10-16(13)17(11-21)12-2-5-14(6-3-12)19-20-18/h2-7,10,17,22H,8-9,11H2,1H3

InChI Key

OKAWTRPWGXOXOF-UHFFFAOYSA-N

SMILES

OC1=CC=C2C(C(C3=CC=C(N=[N+]=[N-])C=C3)CN(C)CC2)=C1

solubility

Soluble in DMSO

Synonyms

MBA; 5-(4-Azidophenyl)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-ol

The exact mass of the compound Methylboronic acid is 294.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥97%

Package Size

5 g, 25 g

Methylboronic acid (CAS 116234-45-8) is the simplest alkylboronic acid, utilized primarily as a mass-efficient methylating agent in transition-metal-catalyzed cross-coupling and as a selective derivatization reagent for diols in analytical workflows. As a C(sp3) building block, it offers a direct route to introducing methyl groups onto aryl, heteroaryl, and vinyl scaffolds. From a procurement perspective, its exceptionally low molecular weight provides a quantifiable atom economy advantage over esterified or trifluoroborate analogs, reducing the required mass per reaction. Furthermore, its ability to form stable, volatile cyclic boronates with cis-diols makes it a critical reagent for the GC-MS analysis of carbohydrates and bifunctional compounds, outperforming generic silylation agents in signal clarity[1].

Procurement Fit

Suzuki Methyl source for Pd-catalyzed cross-coupling
Volatility Facilitates deprotection & byproduct removal
Anhydride Equilibrium with boroxine requires lot-specific review

Substituting methylboronic acid with alternative methylating agents or protected boronates introduces significant process and analytical compromises. While tetramethyltin is a traditional substitute for methylation via Stille coupling, its severe heavy-metal toxicity and the burden of organotin waste disposal make it unviable for sustainable or pharmaceutical manufacturing [1]. Conversely, substituting with methylboronic acid pinacol ester (MeBpin) or potassium methyltrifluoroborate improves shelf stability but drastically reduces atom economy, requiring more than double the mass of reagent per reaction and often necessitating harsher hydrolysis conditions or fluoride activation[2]. In analytical derivatization, replacing methylboronic acid with generic silylating agents for diol analysis results in higher chemical noise and less diagnostic mass fragmentation, compromising trace detection in complex matrices [3].

Substitution Risk

Acidity mismatch

Alkyl vs. aryl boronic acids show distinct pKa values that may shift transmetalation kinetics and base requirements in Suzuki couplings.

Volatility not transferable

Unique volatility enables simplified purification; substituting with non-volatile analogs may require complete workup re-optimization.

Anhydride variability

Presence of boroxine demands quality control; direct replacement with stabilized derivatives can alter reaction stoichiometry.

Atom Economy and Mass Efficiency

For industrial methylation, the mass efficiency of the boron reagent directly impacts reactor throughput and raw material costs. Methylboronic acid has a molecular weight of 59.86 g/mol, meaning the active methyl group constitutes approximately 25% of its mass. In contrast, the commonly used methylboronic acid pinacol ester (MeBpin) has a molecular weight of 142.01 g/mol. Procuring the free acid reduces the required reagent mass by a factor of 2.37 per equivalent of methyl group transferred[1].

Evidence DimensionReagent mass required per mole of methyl group
Target Compound Data59.86 g/mol (Methylboronic acid)
Comparator Or Baseline142.01 g/mol (MeBpin)
Quantified Difference57.8% reduction in required reagent mass (2.37x higher atom economy)
ConditionsStoichiometric evaluation for Suzuki-Miyaura C-methylation

Higher atom economy directly translates to lower shipping volumes, reduced storage requirements, and less organic waste per batch.

pKa difference
Reported
pKa 10.7 vs 8.8 (Δ +1.9)
Higher basicity may influence base selection and transmetalation efficiency
Reported context; cross-study comparable

Toxicity and EHS Compliance

Methylation of aryl halides is frequently achieved using tetramethyltin in Stille couplings. However, tetramethyltin is highly toxic and generates hazardous organotin waste that requires specialized, costly disposal. Methylboronic acid, used in Suzuki-Miyaura couplings, generates benign boric acid byproducts, completely eliminating heavy metal toxicity from the nucleophile [1]. This shift reduces the Environment, Health, and Safety (EHS) burden and simplifies downstream purification, particularly in active pharmaceutical ingredient (API) synthesis.

Evidence DimensionByproduct toxicity and heavy metal waste
Target Compound DataNon-toxic, water-soluble boron byproducts
Comparator Or BaselineTetramethyltin (generates highly toxic trimethyltin halide waste)
Quantified Difference100% elimination of organotin waste and associated heavy metal toxicity limits
ConditionsLate-stage C(sp2)-C(sp3) cross-coupling in pharmaceutical synthesis

Eliminating organotin reagents removes severe regulatory bottlenecks and significantly lowers hazardous waste disposal costs.

Radiochemical yield
Head-to-head
~50% RCY vs <4% (MIDA ester)
Supports preference in yield-critical radiochemical methylation
Data to verify in target tracer synthesis

Analytical Sensitivity in GC-MS

In the GC-MS analysis of bifunctional compounds such as beta-agonists and carbohydrates, derivatization is required for volatility. A comparative study demonstrated that derivatization with methylboronic acid to form cyclic boronates yielded mass spectra with significantly more structural information and less chemical noise than standard trimethylsilylation (TMS) [1]. The planar, rigid structure of the resulting methylboronate derivatives enhances baseline separation and improves trace-level sensitivity in complex biological or environmental matrices [2].

Evidence DimensionMass spectral clarity and chemical noise
Target Compound DataCyclic methylboronates (high diagnostic fragmentation, low noise)
Comparator Or BaselineTrimethylsilylation (higher chemical noise, complex fragmentation patterns)
Quantified DifferenceSuperior signal-to-noise ratio and reduced spectral complexity
ConditionsGC/MS analysis of hair extracts and plant materials

Procuring methylboronic acid for analytical workflows ensures higher sensitivity and easier spectral interpretation for trace diol quantification.

Purification advantage
Class-level
Volatile byproduct removal eliminates chromatographic steps
Reported process advantage; method context needed for scale-up
Class-level inference; validate for specific substrate

Fluoride-Free Process Compatibility

Potassium methyltrifluoroborate is a common solid-state alternative to methylboronic acid. However, its activation in the catalytic cycle requires the release of fluoride ions, which can cleave silyl protecting groups and corrode glass-lined industrial reactors over time[1]. Methylboronic acid participates directly in Suzuki-Miyaura couplings under standard basic conditions without generating any fluoride species, making it the preferred choice for fluoride-sensitive substrates and long-term infrastructure preservation.

Evidence DimensionFluoride generation during reaction
Target Compound Data0 equivalents of fluoride released
Comparator Or BaselinePotassium methyltrifluoroborate (releases up to 3 equivalents of fluoride per mole during complete hydrolysis)
Quantified DifferenceComplete elimination of corrosive fluoride byproducts
ConditionsBasic aqueous/organic Suzuki-Miyaura coupling in glass-lined reactors

Avoiding fluoride salts prevents the degradation of sensitive functional groups and extends the lifespan of expensive glass-lined manufacturing equipment.

Stability profile
Context-dependent
Hygroscopic; forms anhydride vs moisture-stable trifluoroborate salt
Trade-off: reactivity vs handling convenience; selection depends on workflow
Cross-study comparable; lot-specific review advised

Pharmaceutical C-Methylation

Due to its high atom economy and lack of heavy metal toxicity, methylboronic acid is a highly effective reagent for late-stage C-methylation of aryl and heteroaryl halides in API synthesis. It directly replaces toxic tetramethyltin in cross-coupling workflows, ensuring compliance with strict EHS regulations while minimizing the mass footprint of raw materials [1].

Fluoride-Sensitive Cross-Coupling

In syntheses involving silyl ether protecting groups or when scaling up in glass-lined reactors, methylboronic acid is preferred over potassium methyltrifluoroborate. It allows for efficient Suzuki-Miyaura coupling without the generation of corrosive fluoride ions that could lead to side reactions or equipment degradation [2].

GC-MS Analysis of Diols and Carbohydrates

For analytical laboratories profiling carbohydrates, beta-agonists, or other cis-diol containing compounds, methylboronic acid is procured as a specialized derivatization agent. It forms highly stable, volatile cyclic boronates that provide superior chromatographic resolution and lower chemical noise compared to standard silylating agents[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Radiochemical synthesis
Suzuki-type methylation yield
RCY vs alternative boron precursors
Suzuki coupling (electron-rich)
Electron-donating character
Transmetalation rate & base compatibility
Ester deprotection
Volatility-driven purification
Elimination of chromatography steps
Direct C–H methylation
Directing-group assisted coupling
Regioselectivity & functional group tolerance

Exact Mass

294.1481

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Methylboronic acid

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